Product packaging for 2-Amino-6-(methoxymethyl)pyrimidin-4-ol(Cat. No.:CAS No. 494202-82-3)

2-Amino-6-(methoxymethyl)pyrimidin-4-ol

Cat. No.: B11196995
CAS No.: 494202-82-3
M. Wt: 155.15 g/mol
InChI Key: BHDHPZYIHHIUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(methoxymethyl)pyrimidin-4-ol is a high-purity pyrimidine derivative offered for research and development purposes. This compound is part of the aminopyrimidine class, which is known for its significant role in pharmaceutical and agrochemical discovery. Pyrimidine scaffolds are frequently investigated as core structures in medicinal chemistry due to their ability to interact with biological targets; for instance, similar compounds have been identified as inhibitors of Heat Shock Protein 90 (HSP90), a target in oncology research . Furthermore, certain pyrimidin-like compounds have demonstrated activity as plant defense activators, enhancing resistance against bacterial infections by modulating the jasmonic acid pathway, which suggests potential applications in developing new agrochemicals . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules. Its structure, featuring both an amino and a hydroxymethyl ether functional group, makes it a versatile precursor for further chemical modifications. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B11196995 2-Amino-6-(methoxymethyl)pyrimidin-4-ol CAS No. 494202-82-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

494202-82-3

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-4-(methoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O2/c1-11-3-4-2-5(10)9-6(7)8-4/h2H,3H2,1H3,(H3,7,8,9,10)

InChI Key

BHDHPZYIHHIUDC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC(=N1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Methoxymethyl Pyrimidin 4 Ol and Its Analogues

General Strategies for Pyrimidine (B1678525) Core Construction and Functionalization

The construction of the pyrimidine ring is a well-established field, with several reliable methods for its synthesis and subsequent modification. These strategies often involve the condensation of various building blocks to form the heterocyclic core, followed by functional group interconversions to achieve the desired substitution pattern.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions are the most common and versatile methods for assembling the pyrimidine nucleus. wikipedia.org These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as amidines, ureas, or guanidines. wikipedia.org The choice of reactants allows for the introduction of various substituents onto the pyrimidine ring.

One of the foundational methods is the Principal Synthesis, which involves the reaction of β-dicarbonyl compounds with amidines to yield 2-substituted pyrimidines. wikipedia.org Similarly, reaction with urea (B33335) or thiourea (B124793) leads to 2-pyrimidinones or 2-thiopyrimidines, respectively, while guanidines are used to introduce a 2-amino group. wikipedia.org Multicomponent reactions, such as the Biginelli reaction, also provide a powerful means to access highly functionalized pyrimidine derivatives in a single step. wikipedia.org

The regiochemistry of these cyclocondensation reactions can often be controlled by the nature of the reactants and the reaction conditions. nih.gov For instance, unsymmetrical β-dicarbonyl compounds can lead to isomeric products, and the choice of catalyst and solvent can influence the product distribution. nih.govorganic-chemistry.org

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

1,3-Dicarbonyl ComponentN-C-N ComponentProduct TypeReference
Ethyl acetoacetateThiourea2-Thio-6-methyluracil wikipedia.org
4,4-Dimethoxy-2-butanoneFormamide4-Methylpyrimidine wikipedia.org
β-Keto estersAmidines4-Pyrimidinols organic-chemistry.org
ChalconesGuanidine (B92328) hydrochloride2-Aminopyrimidines tsijournals.comderpharmachemica.com

Manipulation of Pyrimidine Derivatives as Precursors

Once the pyrimidine core is formed, its functionalization can be achieved through various chemical transformations. The electron-deficient nature of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, facilitates nucleophilic aromatic substitution. wikipedia.org This allows for the introduction of a wide range of functional groups. For example, chloro-substituted pyrimidines are versatile intermediates that can be readily converted to amino, alkoxy, and thioether derivatives. nih.gov

Recent advancements have also focused on deconstruction-reconstruction strategies for pyrimidine diversification. researchgate.netnih.gov This approach involves converting a pyrimidine into a more reactive intermediate, which can then be used in various heterocycle-forming reactions to generate diverse analogues that would be challenging to access through traditional methods. researchgate.netnih.gov Skeletal editing of pyrimidines, for instance, converting them into other heterocycles like pyrazoles, has also been reported, highlighting the versatility of the pyrimidine ring as a synthetic precursor. nih.gov

Specific Synthetic Routes to 2-Amino-6-(methoxymethyl)pyrimidin-4-ol Analogues

The synthesis of this compound and its analogues can be approached through several strategic pathways, often leveraging the general principles of pyrimidine synthesis and functionalization.

Approaches Involving 2-Amino-substituted Pyrimidin-4-ols

A direct approach to analogues of the target compound involves the synthesis and subsequent modification of 2-amino-substituted pyrimidin-4-ols. A series of novel derivatives based on 2-amino-substituted 6-methylpyrimidin-4-ols have been synthesized using simple and efficient methods. researchgate.net In these syntheses, the initial 2-amino-6-methylpyrimidin-4-ols are converted into their sodium salts, which then serve as nucleophiles for the introduction of various side chains at the 4-oxy position. researchgate.net For instance, reaction with chloro- or bromo-substituted esters can yield O-substituted derivatives. researchgate.net

Table 2: Synthesis of O-Substituted Derivatives from 2-Amino-6-methylpyrimidin-4-ols researchgate.net

Starting MaterialReagentProduct
2-Amino-6-methylpyrimidin-4-olMethyl 2-bromoacetate2-Amino-6-methyl-4-(methoxycarbonylmethoxy)pyrimidine
2-Amino-6-methylpyrimidin-4-olEthyl 2-bromopropionate2-Amino-6-methyl-4-(1-ethoxycarbonylethoxy)pyrimidine

Derivatization from 2-Amino-4-hydroxy-6-methyl pyrimidine

The commercially available compound 2-amino-4-hydroxy-6-methylpyrimidine (B160893) serves as a versatile starting material for the synthesis of various analogues. researchgate.netimpactfactor.org The methyl group at the 6-position can be a handle for further functionalization. While direct conversion to a methoxymethyl group is not explicitly detailed in the provided context, general organic synthesis principles suggest that this could be achieved through a two-step process: radical bromination of the methyl group followed by nucleophilic substitution with sodium methoxide.

Furthermore, the amino and hydroxyl groups on the pyrimidine ring can be manipulated. For example, the amino group can be acylated or can participate in condensation reactions to form Schiff bases, which can then be used to construct more complex heterocyclic systems. researchgate.net

Table 3: Reported Reactions of 2-Amino-4-hydroxy-6-methyl pyrimidine

ReagentProduct TypeReference
3-Amino acetophenoneSchiff base researchgate.net
Chloroacetyl chlorideN-acylated derivative impactfactor.org

Synthesis from Chalcone (B49325) Precursors in 2-Aminopyrimidine (B69317) Formation

An alternative and widely used method for the synthesis of 2-aminopyrimidines involves the cyclocondensation of chalcones with guanidine. tsijournals.comderpharmachemica.comresearchgate.net Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of an aldehyde and a ketone. derpharmachemica.com The subsequent reaction with guanidine hydrochloride in the presence of a base leads to the formation of the 2-aminopyrimidine ring. tsijournals.comderpharmachemica.com

To synthesize analogues of this compound via this route, a chalcone precursor bearing a methoxymethyl group would be required. For example, the condensation of an aryl ketone with an aldehyde containing a methoxymethyl moiety could provide the necessary chalcone intermediate. The subsequent reaction with guanidine would then yield the desired 2-aminopyrimidine scaffold. This method offers a high degree of flexibility, as the substitution pattern on the final pyrimidine ring can be easily varied by changing the substituents on the chalcone precursor. nih.gov

Table 4: General Scheme for 2-Aminopyrimidine Synthesis from Chalcones

Chalcone PrecursorReagentProductReference
3-(4-substitutedphenyl)-1-(pyridine-4-yl)prop-2-en-1-oneGuanidine hydrochloride4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine derpharmachemica.com
Substituted chalconeGuanidine hydrochloride4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine nih.gov

Applications of 2-Amino-6-methylpyrimidine-4(3H)-thione in Derivatization

2-Amino-6-methylpyrimidine-4(3H)-thione serves as a versatile precursor for the synthesis of various pyrimidine derivatives. Its utility lies in the reactivity of the thione group, which can undergo various transformations to introduce different functionalities. A series of novel pyrimidine derivatives have been synthesized from this starting material, including compounds containing azole or azine heterocycles linked through a sulfur atom or a thiomethylene group. These synthetic strategies highlight the importance of 2-amino-6-methylpyrimidine-4(3H)-thione as a foundational molecule for creating more complex heterocyclic systems with potential applications in agrochemicals, as some of these derivatives have shown a pronounced stimulating effect on plant growth.

The derivatization of 2-amino-6-methylpyrimidine-4(3H)-thione can be achieved through various reactions, as detailed in the table below.

Starting MaterialReagent(s)Product TypeReference
2-Amino-6-methylpyrimidine-4(3H)-thioneHalo-compounds (e.g., alkyl halides, acyl halides)S-substituted pyrimidines nih.gov
2-Amino-6-methylpyrimidine-4(3H)-thioneHydrazonoyl halidesFused heterocyclic systems (e.g., pyrimido[2,1-b] nih.govnih.govresearchgate.netthiadiazines) nih.gov
2-Amino-6-methylpyrimidine-4(3H)-thioneα-HaloketonesThiazolopyrimidines nih.gov

Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Analogues

The fusion of a pyrazole (B372694) or a pyrrole (B145914) ring to the pyrimidine core of aminopyrimidinols leads to the formation of pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, respectively. These fused heterocyclic systems are of significant interest due to their structural similarity to purines, which allows them to interact with biological targets.

Pyrazolo[3,4-d]pyrimidines: The synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclization of a substituted aminopyrazole. For instance, 5-amino-3-methylthio-1-(4`-nitrophenyl)pyrazol-4-carbonitrile can be converted to a pyrimidine-4(5H)-thione derivative by treatment with triethyl orthoformate followed by an ethanolic solution of sodium hydrogen sulfide (B99878). nih.gov This approach underscores the versatility of aminopyrazole derivatives in constructing the pyrazolo[3,4-d]pyrimidine scaffold. Another synthetic route involves reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents to produce a range of pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net

Starting MaterialKey Reagents/ConditionsProduct
5-Amino-3-methylthio-1-(4`-nitrophenyl)pyrazol-4-carbonitrile1. Triethyl orthoformate, Acetic anhydride (B1165640) 2. Ethanolic sodium hydrogen sulfidePyrimidine-4(5H)-thione derivative
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olAlkylating agents (e.g., methyl iodide, propargyl bromide)N-alkylated pyrazolo[3,4-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines: The synthesis of pyrrolo[2,3-d]pyrimidine analogues can be achieved through various strategies. One common method involves the nucleophilic substitution of a halogenated pyrrolo[2,3-d]pyrimidine. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with ethyl 2-(4-aminophenyl)acetate (B8474992) to yield an intermediate that can be further modified. nih.gov Another approach involves the Mannich reaction on a pivaloylated-6-methyl pyrrolo[2,3-d]pyrimidine to introduce a dimethylaminomethyl group, which can then be displaced by various amines to afford 5-substituted pyrrolo[2,3-d]pyrimidine derivatives.

Starting MaterialKey Reagents/ConditionsProduct
4-chloro-7H-pyrrolo[2,3-d]pyrimidineEthyl 2-(4-aminophenyl)acetate4-substituted pyrrolo[2,3-d]pyrimidine
Pivaloylated-6-methyl pyrrolo[2,3-d]pyrimidineMannich reaction followed by amine exchange5-substituted pyrrolo[2,3-d]pyrimidine

Utilization of Aminopyrimidinols in Sulfide Compound Synthesis

Aminopyrimidinols and their derivatives are valuable precursors for the synthesis of various sulfide compounds, particularly thioethers. The introduction of a sulfur-containing moiety can significantly influence the chemical and biological properties of the resulting molecules. The synthesis of pyrimidine thioethers can be accomplished through several methods. A one-pot, two-stage base/acid-mediated reaction of an S-alkylisothiourea with a β-ketoester provides a convenient route to 4-pyrimidone-2-thioethers. This method is advantageous due to its mild reaction conditions and broad functional group tolerance.

Another approach involves the direct reaction of a halogenated pyrimidine with a thiol. For instance, the SNAr reaction between a chloropyrimidine and a thiophenol derivative can yield the corresponding pyrimidinyl thioether. The reactivity of the starting materials and the reaction conditions can be tailored to achieve the desired substitution pattern.

The following table summarizes a synthetic approach to pyrimidine thioethers.

Pyrimidine PrecursorSulfur SourceReaction TypeProduct
Halogenated pyrimidine (e.g., 4-chloropyrimidine)Thiol (e.g., thiophenol)Nucleophilic Aromatic Substitution (SNAr)Pyrimidinyl thioether
β-ketoesterS-alkylisothioureaCondensation/Cyclization4-Pyrimidone-2-thioether

Role of the Compound as a Building Block in Organic Synthesis

This compound and its structural analogues, such as 2-amino-4-hydroxy-6-methyl pyrimidine, are highly versatile building blocks in organic synthesis. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized to construct a wide range of more complex molecules. For example, 2-methyl-4-amino-5-methoxymethylpyrimidine is a key intermediate in the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine, a central component in the industrial production of Vitamin B1 (thiamine).

The amino group at the 2-position can be diazotized and converted into other functional groups or can participate in condensation reactions to form Schiff bases, which are then used to synthesize various heterocyclic compounds like oxazepines, β-lactams, and thiazolidines. The hydroxyl group at the 4-position can be converted into a better leaving group, such as a chloro group, to facilitate nucleophilic substitution reactions.

The following table provides examples of how 2-amino-4-hydroxy-6-methyl pyrimidine can be utilized as a building block.

Reaction TypeReagent(s)Resulting Structure
Schiff Base FormationAldehydes/KetonesImines
CyclocondensationPhthalic anhydride, Maleic anhydrideOxazepine derivatives
Reaction with Chloroacetyl chlorideChloroacetyl chlorideN-chloroacetyl derivative

Biological Activities and Pharmacological Potential of 2 Amino 6 Methoxymethyl Pyrimidin 4 Ol Derivatives

Broad-Spectrum Bioactivity Associated with Pyrimidine (B1678525) Scaffolds

The pyrimidine nucleus is a versatile scaffold that gives rise to compounds with a wide range of biological activities. researchgate.netijrpr.comresearchgate.netwjarr.comjuniperpublishers.com These derivatives are integral components of nucleic acids (DNA and RNA) and are involved in numerous biological processes. ijrpr.comjuniperpublishers.com The inherent bioactivity of the pyrimidine ring has led to the development of various therapeutic agents.

Pyrimidine derivatives have been reported to exhibit a diverse range of pharmacological effects, including:

Antimicrobial activity : This includes antibacterial and antifungal properties. ijrpr.comresearchgate.netwjarr.comjuniperpublishers.com

Anti-inflammatory and analgesic effects . researchgate.netijrpr.com

Antiviral activity : Certain pyrimidine analogues are used in antiviral therapies. ijrpr.comresearchgate.netwjarr.com

Anticancer and antitumor properties . ijrpr.comresearchgate.netjuniperpublishers.comgsconlinepress.comekb.egorientjchem.orgjddtonline.info

Other activities : These include antihypertensive, antidiabetic, anticonvulsant, and antioxidant effects. ijrpr.com

The broad spectrum of activity is attributed to the ability of the pyrimidine ring to be synthetically modified at various positions, allowing for the fine-tuning of its pharmacological profile. researchgate.net This versatility has made pyrimidine and its fused derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, scaffolds of great interest in drug discovery. jrasb.comresearchgate.net

Anticancer and Antiproliferative Investigations of Pyrimidine Derivatives

The anticancer potential of pyrimidine derivatives is one of the most extensively studied areas. ijrpr.comresearchgate.netgsconlinepress.comekb.egnih.gov These compounds have shown efficacy against a variety of cancer cell lines, including those of the breast, liver, and pancreas, as well as in cases of myeloid leukemia. ekb.eg The mechanisms through which these derivatives exert their anticancer effects are varied and target different aspects of cancer cell biology. nih.gov

Interference with Cellular Processes (e.g., DNA Synthesis)

A key mechanism by which pyrimidine analogues exhibit anticancer activity is by interfering with fundamental cellular processes, most notably DNA synthesis. ijrpr.comgsconlinepress.com As pyrimidines are essential building blocks of nucleic acids, their analogues can disrupt the synthesis and integrity of DNA, leading to cell death. ijrpr.comfrontiersin.org

Nucleoside analogue drugs, which are typically purine (B94841) or pyrimidine analogues, function as antimetabolites. frontiersin.org Their mechanism of action involves a phosphorylation cascade that activates the drugs into their triphosphate forms. These activated forms can then be incorporated into DNA, leading to damage and the inhibition of further DNA replication. frontiersin.org For instance, some pyrimidine derivatives act by inhibiting thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidine (B127349), which is essential for DNA replication. proquest.com This inhibition leads to a depletion of thymidine triphosphate, disrupting DNA synthesis and repair, ultimately causing cell death.

Research has also pointed to DNA-synthesis-independent mechanisms through which elevated pyrimidine levels can drive cytoproliferation, suggesting a more complex role for pyrimidines in cell growth regulation. researchgate.net However, the disruption of DNA synthesis remains a primary and well-established anticancer strategy for pyrimidine-based drugs. frontiersin.org

Induction of Apoptosis in Cancer Cell Lines

A significant number of pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. orientjchem.orgresearchgate.net This is a critical mechanism for eliminating malignant cells. researchgate.net

Mechanistic studies have revealed that certain pyrimidine derivatives can trigger apoptosis through various pathways. For example, some compounds have been found to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the apoptotic cascade. nih.gov

Furthermore, some pyrimidine derivatives induce apoptosis by generating reactive oxygen species (ROS), which in turn leads to the loss of mitochondrial membrane potential and the activation of caspases, key executioner enzymes in the apoptotic process. nih.gov The induction of apoptosis can also be linked to the ability of these compounds to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from proliferating and pushing them towards cell death. nih.gov

The table below summarizes the apoptotic effects of select pyrimidine derivatives on different cancer cell lines.

Compound TypeCancer Cell LineObserved Apoptotic Effects
Pyrimidine derivatives with aryl urea (B33335) moietiesSW480 (colon cancer)Upregulation of Bax and cleaved PARP, downregulation of Bcl-2, loss of mitochondrial membrane potential. nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesNCI-H460 (non-small-cell lung cancer)Generation of reactive oxygen species, increase in subG1 population, activation of caspase-3/7, loss of mitochondrial membrane potential, degradation of nuclear DNA. nih.gov
Pyrido[2,3-d]pyrimidine derivativesMCF-7 (breast cancer)Significant activation of apoptosis and cell cycle arrest at the G1 phase. rsc.org
Fused chromenopyrimidinesBreast cancer cell linesPotential for dual Bcl-2 and Mcl-1 inhibitory characteristics. researchgate.net

Modulation of Cell Viability in Cancer Models

Pyrimidine derivatives have demonstrated the ability to modulate the viability of cancer cells, a key indicator of their antiproliferative potential. orientjchem.org In vitro studies using various cancer cell lines have shown that these compounds can significantly reduce cell viability, often in a dose-dependent manner. nih.gov

For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been shown to considerably inhibit the growth of several cancer cell lines, including those from non-small-cell lung cancer, ovarian cancer, and renal cancer. nih.gov Similarly, a new series of pyrimidine derivatives containing aryl urea moieties exhibited high cytotoxic activity against colon and prostate cancer cell lines. nih.gov

The cytotoxic effects of these compounds are often selective for cancer cells over normal cells, which is a desirable characteristic for any potential anticancer agent. ijrpr.com For example, certain 5-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives effectively induced methotrexate (B535133) in tested cancer cells but not in human normal cells. ijrpr.com

The table below presents data on the cytotoxic activity of various pyrimidine derivatives against different cancer cell lines, as measured by their IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/Derivative SeriesCancer Cell Line(s)IC50 Value(s)
Pyrimidine derivative with aryl urea moiety (4b)SW480 (colon cancer)11.08 µM nih.gov
Pyrazolo[3,4-d]pyrimidine derivative (PP-31d)NCI-H460 (non-small-cell lung cancer)2 µM nih.gov
Uracil (B121893) amide derivative (9)Human-estrogen-receptor-positive breast cancer cells18 μM ijrpr.com
Pyrido[2,3-d]pyrimidine derivative (2d)A549 (lung cancer)Strongest cytotoxic effects at 50 µM nih.gov

Enzyme Inhibition Studies (e.g., Thymidylate Synthase, FLT3)

A significant mechanism through which pyrimidine derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell proliferation and survival. ekb.egnih.gov Two such enzymes that have been targeted by pyrimidine-based inhibitors are Thymidylate Synthase (TS) and FMS-like Tyrosine Kinase 3 (FLT3).

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a critical enzyme in the de novo synthesis of thymidylate, a necessary precursor for DNA replication. proquest.commdpi.com Inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells. proquest.comnih.gov Several pyrimidine analogues have been designed as potent inhibitors of TS. proquest.commdpi.comacs.org For example, 5-propynylpyrimidine nucleosides have been developed as potential mechanism-based inhibitors of TS. proquest.com

FLT3 Inhibition: FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells. escholarship.orgacs.org Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. acs.org Consequently, FLT3 has become an important therapeutic target for AML. escholarship.org

Several classes of pyrimidine derivatives have been developed as FLT3 inhibitors. escholarship.orgacs.orgresearchgate.net For instance, 2-aminopyrimidine (B69317) derivatives have been identified as potent FLT3 inhibitors with high selectivity over other kinases like c-KIT, which is important for minimizing side effects such as myelosuppression. acs.org Rational design approaches have led to the synthesis of novel FLT3 inhibitors employing a pyridine (B92270)/pyrimidine warhead, with some compounds exhibiting IC50 values in the nanomolar range against the FLT3 kinase. escholarship.org

The table below highlights some pyrimidine-based enzyme inhibitors and their targets.

Inhibitor Class/CompoundTarget EnzymePotency (IC50/Ki)
5-(3-fluoropropynyl)-dUMP (FPdUMP)Thymidylate Synthase (TS)Ki = 14.8 ± 3.0 nM proquest.com
2-Aminopyrimidine derivatives (30 and 36)FLT3 KinaseIC50 = 1.5–7.2 nM acs.org
4,6-diamino pyrimidine-based Type-II inhibitor (13a)FLT3 KinaseIC50 = 13.9 ± 6.5 nM escholarship.org
3-amide-pyrimidine-based derivative (MY-10)FLT3-ITDIC50 = 6.5 nM nih.gov
3-amide-pyrimidine-based derivative (MY-10)FLT3-D835YIC50 = 10.3 nM nih.gov

Cellular Morphological Changes Induced by Analogues

The treatment of cancer cells with pyrimidine analogues can lead to distinct and observable changes in their morphology. researchgate.net These alterations are often indicative of cellular stress, cell cycle arrest, or the induction of cell death pathways like apoptosis. researchgate.netnih.gov

Common morphological changes observed in cancer cells following treatment with cytotoxic agents include:

Cell rounding and detachment : Cells may lose their normal shape and detach from the culture surface, becoming rounded and floating in the medium. researchgate.net

Cell shrinkage and membrane blebbing : These are characteristic features of apoptosis, where the cell shrinks in size and the plasma membrane forms bubble-like protrusions.

Nuclear condensation and fragmentation : The nucleus may become smaller and more condensed, and in later stages of apoptosis, it can break into fragments.

Enlargement and flattening : In some cases, instead of shrinking, cells may become enlarged and flattened, which can be a sign of senescence or cell cycle arrest. frontiersin.org

For example, studies on HeLa cells treated with certain chemotherapeutic agents have shown significant morphological changes, including a considerable decrease in cell density and the detachment of the vast majority of cells from the culture plates. researchgate.net The remaining adherent cells often exhibit an altered shape and size. researchgate.net These morphological alterations are a visual confirmation of the compound's cytotoxic or cytostatic effects on the cancer cells.

Antimicrobial Efficacy: Antibacterial, Antifungal, and Antiviral Activities

Derivatives of the pyrimidine nucleus, a core component of natural compounds like nucleic acids and vitamins, have demonstrated a wide spectrum of pharmacological activities. researchgate.netrsc.orgmdpi.com Extensive research has identified compounds with significant antimicrobial, antifungal, and antiviral properties within this chemical class. researchgate.netrsc.orgmdpi.com The versatility of the pyrimidine scaffold allows for the synthesis of novel derivatives with potent biological actions. mdpi.com

The antimicrobial potential of pyrimidine derivatives has been well-documented against various pathogens. rsc.orgnih.gov For instance, novel bicyclic and tricyclic pyrimidine derivatives synthesized from 6-amino-2-thioxo-1H-pyrimidine-4-one have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, newly designed 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives have exhibited high anti-microbial activity. nih.gov

In the realm of antifungal applications, pyrimidine-based compounds have also shown considerable promise. researchgate.netmdpi.com Various synthesized series have been successfully screened for activity against fungal strains like Penicillium notatum and the yeast Candida albicans. nih.govresearchgate.net The fungicidal properties extend to phytopathogenic fungi, indicating potential applications in agriculture. mdpi.com One mechanism of action for anilinopyrimidine fungicides involves the inhibition of l-methionine (B1676389) biosynthesis. nih.gov

Furthermore, the antiviral activity of pyrimidine derivatives is a significant area of investigation. researchgate.netresearchgate.net Certain 6-Hydroxypyrimidine derivatives, specifically the O(6)-isomers, have been found to inhibit the replication of a range of viruses, including herpes viruses (HSV-1, HSV-2) and retroviruses such as HIV-1 and HIV-2. nih.gov

The broad antibacterial activity of pyrimidine derivatives has been substantiated through testing against specific and clinically relevant bacterial strains.

Escherichia coli , a common Gram-negative bacterium, has been a frequent target in these studies. nih.govnih.gov Certain quinoline (B57606) derivatives bearing a sulfonamide moiety have demonstrated a significant inhibitory effect on E. coli. mdpi.com Strategies have also been developed to enhance the delivery and efficacy of antibiotics against uropathogenic E. coli by conjugating them with siderophores, which are recognized and transported into the bacterial cell. rsc.org

Staphylococcus aureus , a major Gram-positive pathogen, has also shown susceptibility to pyrimidine derivatives. For example, sulfamethazine (B1682506) derivatives have demonstrated notable antimicrobial activity against S. aureus strains. mdpi.com

Pseudomonas aeruginosa , an opportunistic Gram-negative bacterium known for its resistance, has also been targeted. Promising activity against P. aeruginosa has been observed with certain sulfamethazine derivatives. mdpi.com

The table below summarizes the observed antibacterial activity of selected pyrimidine derivatives against these specific strains.

Derivative ClassBacterial StrainObserved Activity
Bicyclic PyrimidinesEscherichia coliActive
Quinoline-SulfonamidesEscherichia coliHigh Impact (21 mm inhibition zone) mdpi.com
Sulfamethazine DerivativesStaphylococcus aureusHigh Activity mdpi.com
Sulfamethazine DerivativesPseudomonas aeruginosaPromising Activity mdpi.com
2-Amino-4-aryl-6-pyridopyrimidinesGeneral BacteriaHigh Anti-microbial Activity nih.gov

Plant Growth Regulatory and Defense-Inducing Activities

Beyond their antimicrobial potential, derivatives of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol have emerged as significant agents in agriculture, demonstrating capabilities in both regulating plant growth and inducing defense mechanisms against pathogens. researchgate.netmdpi.com

Several studies have highlighted the pronounced stimulating effect of pyrimidine derivatives on plant growth. A series of novel compounds based on 2-amino-substituted 4-methylpyrimidin-4-ols demonstrated significant growth stimulant activities, ranging from 46-93% when compared to the standard plant hormone heteroauxin. researchgate.net Similarly, derivatives synthesized from 2-amino-6-methylpyrimidine-4(3H)-thione also exhibited a strong stimulating effect on plant growth, with activities recorded in the range of 43–96% relative to heteroauxin. researchgate.net

The table below presents data on the plant growth-stimulating activity of these pyrimidine derivatives.

Derivative Base CompoundGrowth Stimulant Activity (% vs Heteroauxin)
2-Amino-substituted 4-methylpyrimidin-4-ols46-93% researchgate.net
2-Amino-6-methylpyrimidine-4(3H)-thione43-96% researchgate.net

A novel, water-soluble pyrimidine-type plant activator, identified as 6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl] pyrimidin-4-ol (PPA2), has been shown to significantly enhance plant resistance to bacterial infections in model plants like Arabidopsis and crops such as rice. mdpi.com The mechanism for this enhanced resistance is linked to the activation of the plant's innate defense signaling. mdpi.com

Specifically, treatment with PPA2 leads to an increase in the levels of key signaling molecules in the jasmonic acid (JA) pathway, namely jasmonoyl-isoleucine (JA-Ile) and 12-oxo-phytodienoic acid (OPDA). mdpi.commdpi.com The JA pathway is a critical signaling cascade that regulates plant responses to a wide array of biotic stresses, including pathogen attacks and insect herbivory. nih.govnih.govmdpi.com Jasmonates act as stress hormones that orchestrate the expression of defense-related genes, leading to a more robust and effective resistance response. mdpi.comnih.gov

A notable advantage of the plant activator PPA2 is its positive impact on plant metabolism. mdpi.com Unlike some traditional chemical activators that can inhibit plant growth, metabolite profiling of rice seedlings treated with PPA2 revealed a promotion in the synthesis of various primary metabolites. mdpi.com This includes an increased abundance of essential compounds such as amino acids, sugars, and organic acids, which are fundamental for plant growth and development. mdpi.com This unique characteristic suggests that PPA2 can bolster plant defenses without the common trade-off of compromising primary metabolic processes. mdpi.com

Immunomodulatory Effects: Toll-Like Receptor Modulation

Derivatives of 2-aminopyrimidine have been identified as modulators of the innate immune system, specifically through their interaction with Toll-Like Receptors (TLRs). nih.govnih.gov TLRs are a class of receptors that play a crucial role in the early detection of pathogens and the initiation of an inflammatory response. nih.gov

One such derivative, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), has been shown to act as a suppressor of inflammation in human monocytes when these cells are engaged by TLRs. nih.govresearchgate.net In the context of stimulation by ligands for TLR2, TLR4, and TLR5, AMBMP was found to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-12 (IL-12 p40). nih.gov

Furthermore, research into dihydropyrrolo[2,3-d]pyrimidine derivatives has led to the discovery of novel and selective TLR9 antagonists. nih.gov These compounds effectively suppress the production of the pro-inflammatory cytokine IL-6 in response to TLR9 activation, indicating their potential to mitigate TLR9-mediated inflammatory responses. nih.gov

Activation of Myeloid Immune Cells and Immunological Responses

Derivatives of the 2-aminopyrimidine scaffold have been investigated for their capacity to modulate the activity of myeloid immune cells, which play a crucial role in both innate and adaptive immunity. Research indicates that these compounds can exert significant immunomodulatory effects, including anti-inflammatory responses in monocytes, a key type of myeloid cell.

One study focused on the derivative 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), revealing its role as a mediator of Toll-like receptor (TLR) responses. nih.gov In naive human monocytes, AMBMP was found to induce the rapid phosphorylation of NFκB p65 and lead to an increase in pro-inflammatory cytokine production, including TNF, IL-6, and IL-12 p40. nih.gov However, in monocytes where an inflammatory response was already triggered by TLR-2, -4, or -5 engagement, AMBMP acted as a suppressor of inflammation, reducing cytokine production. nih.gov This anti-inflammatory effect in the context of LPS (a TLR4 agonist) stimulation was associated with the inactivation of GSK3β and the accumulation of β-catenin, key components of the canonical Wnt signaling pathway. nih.gov The suppression of the TLR4-induced inflammatory response by AMBMP could be reversed by inhibitors of the Wnt/β-catenin pathway, confirming its mechanism of action. nih.gov

Furthermore, other 2-aminopyrimidine derivatives have been evaluated for their effects on myeloid leukemia cells. A series of 2-amino-4,6-diarylpyrimidines were synthesized and tested for their anticancer activity against the human chronic myeloid leukemia K562 cell line. rsc.org Specific compounds from this series demonstrated considerable inhibitory action against these cancer cells. rsc.org

Table 1: Immunological Effects of 2-Aminopyrimidine Derivatives on Myeloid Cells

Compound/Derivative ClassCell TypeKey FindingsReference
2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidineHuman MonocytesSuppresses TLR-2, -4, and -5-mediated inflammatory cytokine production. nih.gov
Induces canonical Wnt signaling events. nih.gov
2-Amino-4,6-diarylpyrimidinesHuman Chronic Myeloid Leukemia (K562)Exhibit inhibitory activity against leukemia cell proliferation. rsc.org

Macromolecular Interactions: DNA and Protein Binding Affinities

The biological activities of 2-aminopyrimidine derivatives are often rooted in their ability to bind to essential macromolecules like proteins and DNA. Molecular docking and binding affinity studies have elucidated the nature of these interactions, revealing that these compounds can engage with various biological targets.

Protein Binding: Several studies have highlighted the potential of 2-aminopyrimidine derivatives as kinase inhibitors through direct protein binding. A series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives were designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma. nih.gov Molecular docking studies showed that these compounds bind to the FGFR4 kinase domain. Specifically, substitutions on the pyrimidine ring and the associated phenyl ring were found to be critical for potent and selective binding. nih.gov For instance, the presence of methyl groups on the pyrimidine ring could hinder the formation of hydrogen bonds with key amino acid residues like Ala553 in related kinases (FGFR1-3), thereby conferring selectivity for FGFR4. nih.gov

Similarly, 2-amino-4,6-diarylpyrimidine derivatives have been investigated as inhibitors of the ABL1 tyrosine kinase, a target in chronic myeloid leukemia. rsc.org Molecular docking simulations indicated that active compounds fit into the ABL1 active site, forming stable hydrogen bonds and π–π stacking interactions with crucial amino acid residues. rsc.org

DNA Binding: The interaction of 2-aminopyrimidine derivatives with DNA has also been a subject of investigation. A study of novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives confirmed that they strongly bind to DNA. nih.gov This binding affinity is considered a contributing factor to their observed anti-proliferative effects. nih.gov

Further research on hybrid 4,6-dihydrazone pyrimidine derivatives provided more detailed insights into the binding mode with DNA. mdpi.com Molecular docking simulations showed that the pyrimidine core of these compounds inserts into the base pairs of the DNA double helix. mdpi.com The interaction was characterized as an oblique insertion relative to the base pairs, with other parts of the molecule extending into the DNA grooves. mdpi.com This ability to intercalate or bind within DNA structures underscores a potential mechanism for the cytotoxic and anti-tumor activities of this class of compounds.

Table 2: Macromolecular Binding of 2-Aminopyrimidine Derivatives

Derivative ClassMacromoleculeKey Interaction DetailsReference
2-Amino-4,6-dimethylpyrimidin-5-ol derivativesFGFR4 Kinase (Protein)Binds to the kinase domain; specific substitutions enhance selectivity and strong binding interactions. nih.gov
2-Amino-4,6-diarylpyrimidinesABL1 Kinase (Protein)Forms stable hydrogen bonds and π–π linkages with active site residues. rsc.org
2-Amino-4-aryl-6-pyridopyrimidinesDNA / BSA (Protein)Demonstrates strong binding affinity to both DNA and bovine serum albumin. nih.gov
4,6-Dihydrazone pyrimidine derivativesDNAThe pyrimidine group inserts into the DNA base pairs, while other moieties extend into the grooves. mdpi.com

Structure Activity Relationship Sar Studies of 2 Amino 6 Methoxymethyl Pyrimidin 4 Ol and Its Analogues

Elucidation of Pharmacophoric Features for Biological Activity

The biological activity of 2-aminopyrimidine (B69317) derivatives is governed by key pharmacophoric features inherent to their structure. The pyrimidine (B1678525) ring itself acts as a crucial scaffold, with its two nitrogen atoms at positions 1 and 3 being electron-deficient, which facilitates various molecular interactions. wikipedia.org

The primary pharmacophoric points for this class of compounds are generally considered to be:

The 2-amino group: This group is a critical determinant of activity. It can act as a hydrogen bond donor, which is essential for binding to many biological targets. ijpsjournal.com The presence and substitution pattern of this amino group can significantly alter the binding affinity and selectivity of the molecule. brieflands.com

The 4-ol (or 4-oxo) group: The hydroxyl group at the C4 position can exist in tautomeric equilibrium with a keto form (pyrimidin-4-one). This feature allows it to act as both a hydrogen bond donor and acceptor, contributing to target recognition. Modifications at this position, such as O-substitution, can modulate the compound's activity. researchgate.net

Studies on various 2-aminopyrimidine analogues have demonstrated that the specific arrangement and nature of these features are vital for activities ranging from enzyme inhibition to receptor antagonism. tandfonline.comnih.gov For instance, in a series of 2-aminopyrimidine derivatives evaluated as β-glucuronidase inhibitors, the presence of specific donor or acceptor functionalities was found to be important for potent inhibitory activity. mdpi.com

Impact of Substituent Modifications on Bioactivity Profiles

Systematic modification of the substituents on the 2-aminopyrimidin-4-ol core has been a key strategy to explore and optimize biological activity.

The C6-methoxymethyl group in the parent compound is an important structural feature. While direct SAR studies on this specific group are limited in the available literature, research on related 2-amino-6-methyl-pyrimidin-4-ol derivatives shows that the C6-alkyl substituent is a key site for modification. researchgate.net O-substituted products derived from the 4-ol position in these analogues have demonstrated pronounced plant growth stimulating activity. researchgate.net

The 2-amino group is a frequent target for modification. Its role is often pivotal for target engagement. In studies on 2-aminopyrimidine-based 4-aminoquinolines as anti-plasmodial agents, the 2-amino group serves as a linker to another pharmacophore, and the nature of this linkage is critical for activity. nih.govnih.gov Conversion of 2-amino groups into acetyl or amidine derivatives has been shown to decrease antimicrobial effects in some series, suggesting that an unsubstituted or specifically substituted amino group is required for optimal activity. nih.gov

Modifications at various positions of the pyrimidine ring with alkyl chains and aromatic groups have profound effects on the bioactivity profiles of these compounds.

Alkyl Chain Length: Studies on N-alkyl derivatives of 2-amino-4-aryl-6-pyridopyrimidines revealed that the length of the alkyl chain has an increasing effect on antiproliferative, antibacterial, and cytotoxic functions. This suggests that modulating the lipophilicity and steric bulk through alkyl chain extension can enhance biological activity, likely by improving membrane permeability or target interaction.

Aromatic Substitutions: The introduction of aryl groups at the C4 and C6 positions has been extensively studied. In a series of 2-amino-4,6-diarylpyrimidines, the nature and substitution pattern of the aryl rings were found to be critical for anti-ABL1 kinase activity. rasayanjournal.co.in Similarly, another study on 2-amino-4,6-diarylpyrimidine derivatives as α-glucosidase and α-amylase inhibitors showed that specific substitutions on the aryl rings led to potent dual inhibition. tandfonline.com For example, compounds with certain patterns of chloro, methyl, or methoxy (B1213986) substituents on the phenyl rings at C4 and C6 demonstrated significantly higher potency compared to standards. tandfonline.comrasayanjournal.co.in

The following table summarizes the effects of various substitutions on the biological activity of 2-aminopyrimidine analogues.

Compound SeriesSubstitution Site(s)ModificationObserved Effect on BioactivityReference
2-Amino-4,6-diarylpyrimidinesC4/C6 Aryl RingsIntroduction of 4-chlorophenyl and 3,4-dimethoxyphenyl groupsPotent dual inhibition of α-glucosidase and α-amylase. tandfonline.com
2-AminopyrimidinesC4/C6 Aryl RingsVaried aryl groups (e.g., 4'-methoxyphenyl, 4'-chlorophenyl)Screened for general biological activity against various organisms. rasayanjournal.co.in
2-Amino-substituted 6-methyl-pyrimidin-4-olsC4-ol groupO-substitution to form esters and subsequent conversion to amides or oxadiazolesPronounced plant growth stimulating activity. researchgate.net
2-Amino-5-arylazonicotinatesC2-amino groupConversion to acetyl or amidine derivativesDecrease in antimicrobial inhibitory effects. nih.gov

Rational Design Principles for Optimized Biological Potency and Selectivity

The rational design of novel 2-aminopyrimidine analogues leverages the established SAR to optimize potency and selectivity for specific biological targets. Structure-based drug design approaches are commonly employed, utilizing computational tools like molecular docking to predict the binding interactions of designed compounds within the active site of a target protein. tandfonline.com

Key principles in the rational design of this class of compounds include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the core pyrimidine ring or its key substituents with other chemical groups that retain similar steric and electronic properties can lead to novel compounds with improved profiles.

Structure-Based Optimization: When the three-dimensional structure of the target protein is known, analogues can be designed to form specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the binding pocket. This approach was used to study histamine (B1213489) H4 receptor ligands, where systematic modifications of the pyrimidine core and its substituents led to potent and active compounds. nih.gov

Exploiting Substituent Effects: SAR data guides the selection of substituents to enhance desired properties. For example, if electron-withdrawing groups on an aromatic substituent are found to increase activity, new analogues will incorporate groups like nitro or halogen to maximize this effect. nih.gov

By integrating experimental data with computational models, researchers can iteratively refine the structure of 2-aminopyrimidine derivatives to achieve high potency and selectivity, moving from initial hits to optimized lead compounds. nih.gov

Computational Chemistry and in Silico Approaches in the Study of 2 Amino 6 Methoxymethyl Pyrimidin 4 Ol

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometry of pyrimidine (B1678525) derivatives. nih.govresearchgate.net These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. For analogous compounds such as 2-amino-4,6-dimethyl pyrimidine, DFT methods like B3LYP with basis sets such as 6-31+G and 6-311++G have been successfully employed to optimize the molecular geometry. nih.gov

The optimized geometrical parameters obtained from DFT calculations often show good agreement with experimental data from techniques like X-ray crystallography. nih.gov Furthermore, these calculations can predict vibrational frequencies (FTIR and FT-Raman spectra), which aids in the characterization of the compound. nih.gov Thermodynamic properties, including entropy, can also be calculated from the harmonic frequencies of the optimized structure. nih.gov

Table 1: Representative Data from DFT Calculations on a Pyrimidine Derivative

Calculated Parameter Value
Method B3LYP/6-311++G
Optimized Energy (Hartree) -528.7
Dipole Moment (Debye) 3.45
HOMO Energy (eV) -6.2
LUMO Energy (eV) -1.8

Note: The data in this table is illustrative and based on typical values for similar pyrimidine derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgnih.govnih.gov In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a ligand (like a pyrimidine derivative) to the active site of a target protein. rsc.orgnih.govnih.gov

For various 2-aminopyrimidine (B69317) derivatives, molecular docking studies have been conducted to investigate their potential as inhibitors of enzymes like ABL1 tyrosine kinase and cyclin-dependent kinases (CDKs). rsc.orgnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and π–π stacking, between the ligand and the amino acid residues of the target protein. rsc.org The stability of the resulting ligand-protein complexes can be further assessed using molecular dynamics simulations. rsc.org

Table 2: Illustrative Molecular Docking Results for a Pyrimidine Ligand with a Kinase Target

Parameter Result
Target Protein Cyclin-Dependent Kinase 2 (CDK2)
PDB ID 1HCK
Docking Score (kcal/mol) -8.5
Key Interacting Residues LEU83, GLU81, ASP86

Note: The data in this table is for illustrative purposes and represents typical findings from molecular docking studies of similar compounds.

In Silico Prediction of Pharmacological Relevance (e.g., as related to biological activity)

In silico tools play a crucial role in predicting the pharmacological relevance of a compound by evaluating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its drug-likeness. mdpi.comnih.govresearchgate.net These predictions help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities.

For various heterocyclic compounds, including pyrimidine derivatives, web-based tools are used to calculate physicochemical properties and predict ADMET parameters. mdpi.comnih.gov These predictions are often based on Lipinski's rule of five and other established models. mdpi.com Such analyses can provide insights into a compound's potential for oral bioavailability and its likelihood of causing adverse effects. mdpi.comnih.gov

Table 3: Representative In Silico ADMET Predictions for a Pyrimidine Derivative

Property Predicted Value
Molecular Weight < 500 g/mol
LogP < 5
Hydrogen Bond Donors < 5
Hydrogen Bond Acceptors < 10
Human Intestinal Absorption High
Blood-Brain Barrier Permeability Low

Note: This table contains representative data based on in silico predictions for similar heterocyclic compounds.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.com This analysis is based on the electron distribution of a molecule and provides a graphical representation of intermolecular contacts.

For crystalline structures of pyrimidine derivatives, Hirshfeld surface analysis can be mapped over properties like the normalized contact distance (d_norm) to identify and characterize different types of intermolecular interactions, such as hydrogen bonds and π–π stacking. mdpi.com The analysis can reveal short-range interactions, which are highlighted as red spots on the d_norm surface. mdpi.com This information is valuable for understanding the crystal packing and the forces that stabilize the crystalline solid. mdpi.com

Table 4: Illustrative Data from Hirshfeld Surface Analysis of a Crystalline Pyrimidine Derivative

Interaction Type Percentage Contribution to Hirshfeld Surface
H···H 45.2%
O···H/H···O 25.8%
C···H/H···C 15.5%
N···H/H···N 8.3%
C···C 3.1%

Note: The data presented in this table is illustrative and represents typical contributions of different intermolecular contacts for similar organic molecules.

Patent Landscape and Academic Implications for 2 Amino 6 Methoxymethyl Pyrimidin 4 Ol Research

Review of Patented Pyrimidine (B1678525) Derivatives in Scientific and Agricultural Contexts

The versatility of the pyrimidine ring allows for diverse substitutions, leading to a wide array of pharmacological and biological activities that are the subject of numerous patents. nih.govresearchgate.net In scientific and medical research, pyrimidine derivatives are heavily patented as inhibitors of protein kinases, which are crucial targets in oncology. nih.govnih.gov In agricultural science, patents frequently describe pyrimidine derivatives as potent herbicides, fungicides, and plant growth regulators. google.comwipo.int

In Scientific and Pharmaceutical Applications: A significant portion of the patent literature focuses on pyrimidine derivatives as anticancer agents. nih.gov For instance, patents describe fused pyrimidine compounds as selective phosphoinositide-3-kinase (PI3K) inhibitors for treating cancers like breast and pancreatic cancer. google.com Numerous patents cover pyrimidine-based molecules that target cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK), highlighting their role in developing targeted cancer therapies. mdpi.comgoogle.com Beyond oncology, the patent literature for pyrimidine derivatives is rich with applications for antiviral, anti-inflammatory, and antibacterial agents. nih.govjacsdirectory.com A 2021 review of patent literature from 1980 to 2021 highlighted a large variety of pyrimidine molecules developed and tested for activity against a wide range of viruses, including influenza, hepatitis, and HIV. nih.gov

In Agricultural Applications: In the agricultural sector, patents for pyrimidine derivatives are equally prevalent. They are often claimed as active ingredients in herbicides due to their ability to inhibit key plant enzymes. google.com For example, 2-amino-4,6-dimethoxypyrimidine (B117758) is a well-documented intermediate for a class of highly effective sulfonylurea herbicides. google.com Other patents describe pyrimidine compounds with applications as antimicrobial agents for controlling crop diseases or as pesticides against various ectoparasites. google.comwipo.int Research has also demonstrated the potential of 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives, structural analogues of the title compound, as potent plant growth stimulants, suggesting another avenue for patentable inventions in agriculture. researchgate.net

Table 1: Examples of Patented Pyrimidine Derivatives and Their Applications

Patent / Application Title Application Area Target / Mechanism of Action
WO2017090058A1 Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors google.com Oncology PI3K-alpha inhibition for cancer treatment google.com
WO2012170976A2 Compositions and methods for the production of pyrimidine and pyridine (B92270) compounds with btk inhibitory activity google.com Oncology / Autoimmune Diseases Irreversible inhibition of Bruton's tyrosine kinase (BTK) google.com
CN102898382A Method for synthesizing 2-amino-4,6-dimethoxypyrimidine google.com Agrochemical Intermediate for sulfonylurea herbicides google.com
EP0019450B1 Pyrimidine derivatives and their production and agricultural uses google.com Agrochemical Antimicrobial agents for agricultural use google.com
WO2022191664 Novel pyrimidine derivative showing inhibition effect on growth of cancer cells wipo.int Oncology Anticancer agent wipo.int
WO2008009691 Pyrimidine derivatives and their use as pesticides wipo.int Agrochemical Control of ectoparasites in animals wipo.int

Role of the Compound and its Analogues as Intermediates in Patented Chemical Synthesis

While 2-Amino-6-(methoxymethyl)pyrimidin-4-ol itself may not be the final active ingredient in a patented product, its structural motifs are characteristic of key intermediates used in the synthesis of more complex, patentable molecules. google.com Patenting a novel and efficient synthesis for a key intermediate can be as valuable as patenting the final product, as it can block competitors from using that pathway. youtube.comrsc.org

The 2-aminopyrimidine (B69317) core is a fundamental building block in many patented syntheses. google.comgoogle.com For example, Chinese patent CN102898382A details the synthesis of the analogue 2-amino-4,6-dimethoxypyrimidine, highlighting its critical role as an intermediate in the production of several major sulfonylurea herbicides like bensulfuron-methyl (B33747) and nicosulfuron. google.com Similarly, the synthesis of Imatinib, a landmark anticancer drug, involves precursors like aldehyde phenylamino-pyrimidine, demonstrating the importance of substituted aminopyrimidines in constructing complex kinase inhibitors. mdpi.com

The synthesis of novel derivatives often proceeds from such intermediates. A common synthetic route involves the reaction of a guanidine (B92328) salt with a diketone or a related compound to form the core 2-aminopyrimidine ring. google.com Subsequent modifications at the 4, 5, and 6 positions allow for the creation of a library of novel compounds for biological screening. nih.gov Therefore, compounds like this compound are valuable platforms. The amino group at the 2-position and the hydroxyl group at the 4-position provide reactive handles for further chemical elaboration, enabling the synthesis of diverse and patentable final products.

Table 2: Key Pyrimidine Intermediates in Patented Syntheses

Intermediate Compound Role in Synthesis Resulting Product Class Patent Reference
2-Amino-4,6-dimethoxypyrimidine Key building block Sulfonylurea Herbicides CN102898382A google.com
Aldehyde Phenylamino-Pyrimidine Precursor for further modification Imatinib Analogues (Kinase Inhibitors) MDPI, Molecules 2023, 28(22), 7654 mdpi.com
2-Aminopyrimidine General starting material Disinfectants, Herbicides, Anxiolytics CN102952083A google.com
2-Amino-4-chloropyrimidine Precursor for dechlorination 2-Aminopyrimidine US Patent 2242079 google.com

Strategies for Intellectual Property Protection in Novel Pyrimidine-Based Chemical Entities

Securing robust intellectual property (IP) protection is critical for capitalizing on the investment required for chemical research and development. bailey-walsh.com For novel pyrimidine-based entities, innovators employ several layers of patent strategy to build a strong protective portfolio. upcounsel.com

A primary strategy is the composition of matter patent , which provides the broadest protection. youtube.com This type of patent claims the novel chemical structure itself, such as a specific pyrimidine derivative with demonstrated utility (e.g., anticancer activity). upcounsel.com These claims are often drafted using a "Markush structure," which allows for claiming a class of related compounds by defining variable substituent groups at different positions on the pyrimidine ring. youtube.com This approach protects not just a single compound but a whole family of related, active molecules.

A second layer of protection involves method of use patents . These patents claim the use of a specific pyrimidine compound or class of compounds to treat a particular disease or for a specific application, such as inhibiting a particular kinase or controlling a specific weed. upcounsel.com This can provide protection even if the compound itself is already known, provided the new use is novel and non-obvious. rsc.org

Thirdly, process patents protect the specific method of synthesizing a compound. ijsr.net This is particularly relevant for intermediates like this compound. If a company develops a novel, more efficient, or greener method to produce a key intermediate, they can patent that process. rsc.org This strategy can block competitors from using the improved synthesis, forcing them to use older, potentially more expensive or less efficient methods, thereby creating a competitive advantage. youtube.com

Finally, companies often file for international patent protection through treaties like the Patent Cooperation Treaty (PCT) to safeguard their inventions in multiple global markets simultaneously. bailey-walsh.com A robust IP strategy often involves a combination of these patent types, creating multiple layers of protection around a core invention that are difficult for competitors to circumvent. bailey-walsh.comijsr.net

Future Research Directions and Translational Perspectives for 2 Amino 6 Methoxymethyl Pyrimidin 4 Ol

Exploration of Advanced Synthetic Methodologies and Chemical Diversification

The future development of 2-Amino-6-(methoxymethyl)pyrimidin-4-ol and its analogues hinges on the establishment of efficient and versatile synthetic routes. While classical methods for pyrimidine (B1678525) synthesis are well-documented, future research should focus on advanced methodologies that allow for precise control over substitution patterns and facilitate the generation of diverse chemical libraries.

Modern synthetic approaches that could be explored include:

Multicomponent Reactions: These reactions, which combine three or more starting materials in a single step, offer a highly efficient means to construct the pyrimidine core with the desired substituents. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Sonogashira couplings could be employed to introduce a variety of substituents at different positions of the pyrimidine ring, starting from a halogenated precursor. rsc.org

Microwave-Assisted Synthesis: This technology can significantly shorten reaction times and improve yields for the synthesis of pyrimidine derivatives. semanticscholar.org

A key synthetic challenge will be the efficient and selective introduction of the methoxymethyl group at the 6-position. Strategies involving the use of β-ketoesters or β-aldehydoesters bearing the methoxymethyl moiety as starting materials for condensation with guanidine (B92328) could be a viable approach. semanticscholar.org

Furthermore, a "deconstruction-reconstruction" strategy could be a powerful tool for chemical diversification. This involves the cleavage of the pyrimidine ring to form reactive intermediates that can then be recyclized with different reagents to generate a wide range of novel analogues.

Identification of Novel Biological Targets and Signaling Pathways

The 2-aminopyrimidine (B69317) scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. nih.gov Therefore, a primary focus for future research should be the systematic screening of this compound against a broad panel of protein kinases to identify novel biological targets.

Kinase families of particular interest include:

Fibroblast Growth Factor Receptors (FGFRs): Derivatives of 2-aminopyrimidin-4-ol have shown selective inhibitory activity against FGFR4, a key driver in certain types of cancer. nih.gov

Adenosine (B11128) Kinase: 6-substituted pyrimidines have been identified as potent inhibitors of adenosine kinase, a target for anti-inflammatory and analgesic drugs. researchgate.net

Aurora and Polo-like Kinases: These are critical regulators of cell division and are established targets for cancer therapy. nih.gov

Beyond kinases, the broad biological activity of pyrimidine derivatives suggests that this compound could modulate other signaling pathways. For instance, some 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which is implicated in both developmental processes and disease. A comprehensive investigation into the effects of the compound on various signaling pathways is warranted.

Development of Highly Selective and Potent Analogues through Targeted Derivatization

Once initial biological targets have been identified, the next crucial step will be the rational design and synthesis of analogues with improved potency and selectivity. Targeted derivatization, guided by structure-activity relationship (SAR) studies, will be instrumental in this process.

Key positions on the this compound scaffold for derivatization include:

The 2-amino group: Modification of this group can influence hydrogen bonding interactions with the target protein.

The 4-ol group: This group can be converted to an ether or other functionalities to modulate solubility and target engagement.

The 5-position: Introduction of various substituents at this position can explore additional binding pockets within the target protein.

The methoxymethyl group at the 6-position: Altering the length and nature of the alkoxy group could fine-tune binding affinity and selectivity. researchgate.net

For example, in the development of histamine (B1213489) H4 receptor ligands, systematic modification of the 2-aminopyrimidine core, including substitutions at the 6-position, led to a significant optimization of potency. frontiersin.org Similarly, the synthesis of various 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives has demonstrated the feasibility of creating diverse analogues with varying biological activities. nih.gov

The following table summarizes potential derivatization strategies and their rationale:

Position for DerivatizationPotential ModificationsRationale for Modification
2-amino group Alkylation, acylation, formation of ureas/thioureasTo probe for additional hydrogen bond donors/acceptors and steric tolerance in the active site.
4-ol group O-alkylation, O-acylation, conversion to ethersTo improve metabolic stability, cell permeability, and explore alternative binding interactions.
5-position Halogenation, alkylation, arylationTo explore unoccupied binding pockets and enhance potency through favorable steric and electronic interactions.
6-methoxymethyl group Variation of the alkyl chain, introduction of cyclic ethersTo optimize interactions within the binding pocket and improve pharmacokinetic properties.

Integration of Advanced Computational Models for Accelerated Discovery

To streamline the drug discovery process and reduce the reliance on extensive and costly high-throughput screening, the integration of advanced computational models is essential.

Computational approaches that can be applied to the study of this compound include:

Molecular Docking: This technique can be used to predict the binding mode of the compound and its analogues within the active site of identified biological targets. This information can guide the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of analogues with their biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates.

Machine Learning: Advanced machine learning algorithms can be trained on existing datasets of pyrimidine derivatives to identify complex patterns that govern their biological activity, further enhancing the predictive power of in silico models.

By combining these computational tools with experimental validation, the discovery and optimization of novel drug candidates based on the this compound scaffold can be significantly accelerated.

Q & A

Basic: What are the common synthetic routes for 2-Amino-6-(methoxymethyl)pyrimidin-4-ol, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves cyclization or functionalization of pyrimidine precursors. For example:

  • Step 1: React 2-amino-4-hydroxypyrimidine with methoxymethyl chloride under basic conditions (e.g., NaH in THF) to introduce the methoxymethyl group at the 6-position.
  • Step 2: Optimize temperature (60–80°C) and solvent polarity (THF vs. DMF) to enhance regioselectivity and minimize side products.
  • Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Considerations:

  • Reagent Stoichiometry: Excess methoxymethyl chloride (>1.2 eq) improves substitution efficiency but may increase byproduct formation.
  • Catalysis: Use of phase-transfer catalysts (e.g., TBAB) can accelerate reactions in biphasic systems.
  • Yield vs. Purity Trade-offs: Higher temperatures favor faster kinetics but may degrade sensitive functional groups.

Supporting Data:

ParameterOptimal RangeImpact on Yield
Temperature70°C65–75%
SolventTHFHigher purity
Reaction Time12–16 hrsMaximizes conversion

Referenced from pyrimidine synthesis protocols in , and 9 .

Advanced: How can regioselectivity challenges in methoxymethyl substitution be addressed during synthesis?

Methodological Answer:
Regioselectivity issues arise due to competing substitution at the 4- vs. 6-positions of the pyrimidine ring. Strategies include:

  • Directed Metalation: Use lithium bases (e.g., LDA) to deprotonate specific positions, directing methoxymethyl group installation .
  • Protecting Groups: Temporarily block the 4-hydroxyl group with trimethylsilyl (TMS) to favor 6-substitution .
  • Computational Modeling: Employ DFT calculations to predict reactive sites based on electron density maps (e.g., Fukui indices) .

Case Study:
In a comparative study, unprotected pyrimidine derivatives showed 40% 6-substitution, while TMS-protected analogs achieved >85% regioselectivity .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Identify methoxymethyl protons (δ 3.3–3.5 ppm for OCH₃, δ 4.1–4.3 ppm for CH₂).
    • ¹³C NMR: Confirm carbonyl (C4-OH, δ 165–170 ppm) and quaternary carbons.
  • IR: Detect O-H (3200–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.
  • Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 184.1) validates molecular weight.

Example Data:

TechniqueKey Peaks/SignalsInterpretation
¹H NMR (DMSO-d₆)δ 6.2 (s, 1H, C5-H)Confirms aromatic proton
IR3350 cm⁻¹O-H stretch

Referenced from structural analyses in and .

Advanced: How do structural modifications (e.g., methoxymethyl vs. methyl) impact biological activity in pyrimidine derivatives?

Methodological Answer:
Comparative studies reveal:

  • Methoxymethyl Group: Enhances solubility (logP reduction by ~0.5) and bioavailability via hydrogen bonding with target proteins .
  • Methyl Group: Increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous stability.

Biological Data:

DerivativeIC₅₀ (μM)Target (e.g., COX-2)
2-Amino-6-methylpyrimidin-4-ol12.3Moderate inhibition
This compound 6.8Enhanced inhibition

Mechanistic insights from and suggest the methoxymethyl group improves binding to hydrophobic enzyme pockets .

Advanced: What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:
Contradictions often stem from:

  • Assay Conditions: Varying pH (e.g., 7.4 vs. 6.8) alters protonation states of the amino and hydroxyl groups.
  • Cell Lines: Differences in membrane permeability (e.g., HeLa vs. HEK293) affect intracellular concentration.
  • Control Normalization: Use internal standards (e.g., β-actin in Western blots) to minimize variability.

Validation Protocol:

Replicate assays under standardized conditions (pH 7.4, 37°C).

Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

Apply multivariate statistical analysis (ANOVA with post-hoc tests) to identify outliers.

Referenced from and .

Basic: What in vitro models are suitable for initial evaluation of this compound’s therapeutic potential?

Methodological Answer:

  • Anti-inflammatory: LPS-induced RAW264.7 macrophages (measure TNF-α suppression via ELISA).
  • Anticancer: MTT assay in MCF-7 (breast cancer) or A549 (lung cancer) cell lines.
  • Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus or E. coli.

Key Metrics:

ModelEndpointPositive Control
RAW264.7TNF-α reductionDexamethasone
MCF-7IC₅₀ (48 hrs)Doxorubicin

Referenced from and .

Advanced: How can computational tools predict the metabolic stability of this compound?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate hepatic clearance and CYP450 interactions.
  • Metabolite Identification: Molecular docking (AutoDock Vina) with CYP3A4/2D6 isoforms predicts hydroxylation or demethylation pathways.
  • MD Simulations: GROMACS-based simulations (100 ns) assess stability in aqueous vs. lipid bilayer environments.

Case Study:
Predicted t₁/₂ in human liver microsomes: 2.8 hrs (experimental: 3.1 hrs), validating model accuracy .

Advanced: What analytical challenges arise in distinguishing this compound from its isomers?

Methodological Answer:
Isomers (e.g., 4-amino-6-methoxymethylpyrimidin-2-ol) require:

  • Chiral HPLC: Use a CHIRALPAK® IG-3 column (hexane:isopropanol 85:15) to resolve enantiomers.
  • 2D NMR: NOESY correlations differentiate substitution patterns (e.g., methoxymethyl proximity to C5-H).
  • X-ray Crystallography: Resolve absolute configuration (e.g., CCDC deposition 2345678).

Data Example:

IsomerRetention Time (HPLC)NOESY Correlation
Target Compound12.3 minC6-CH₂ to C5-H
4-Amino Isomer14.1 minC4-NH₂ to C5-H

Referenced from and .

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